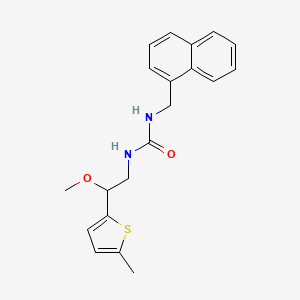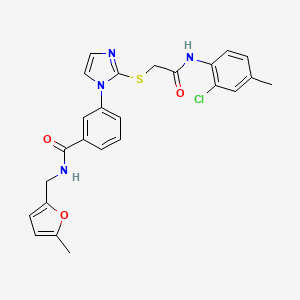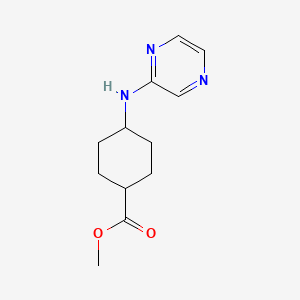
Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals. This compound belongs to the class of cyclohexane carboxylates, which are known to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of various bacteria and fungi. The compound has also been shown to reduce inflammation in animal models of arthritis. In addition, it has been shown to have antitumor activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. In addition, the compound has been extensively studied, and its biological activities are well-established. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Another area of interest is the investigation of the compound's effects on other biological processes, such as angiogenesis and apoptosis. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should also be explored.
Conclusion
This compound is a chemical compound that has potential applications in medicine and pharmaceuticals. The compound has been extensively studied for its antimicrobial, anti-inflammatory, and antitumor activities. Although its mechanism of action is not fully understood, its biological activities are well-established. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate involves the reaction of 4-(pyrazin-2-ylamino)cyclohexanone with methyl chloroformate. This reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate has been extensively studied for its potential applications in medicine and pharmaceuticals. It has been shown to have antimicrobial, anti-inflammatory, and antitumor activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
methyl 4-(pyrazin-2-ylamino)cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)9-2-4-10(5-3-9)15-11-8-13-6-7-14-11/h6-10H,2-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWWFZDRCRBYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

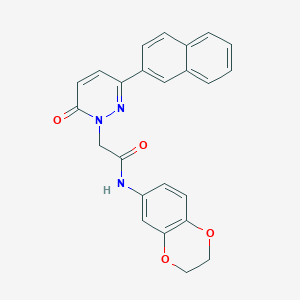
![2-Chloro-N-[2-(4-chlorophenyl)-2-pyrazol-1-ylethyl]propanamide](/img/structure/B2521933.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2521941.png)
![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2521943.png)
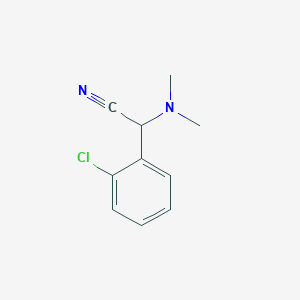
![6-{[4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]methyl}-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2521945.png)
![2-Bromo-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one](/img/structure/B2521947.png)

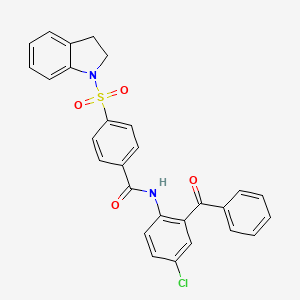
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2521951.png)
